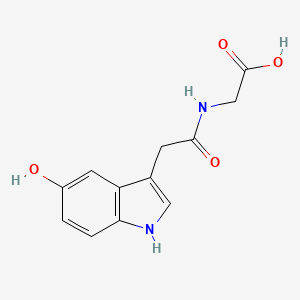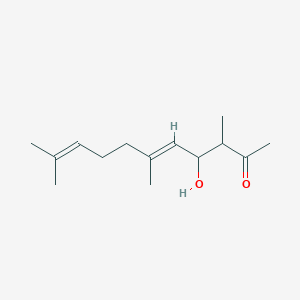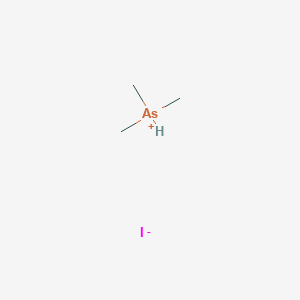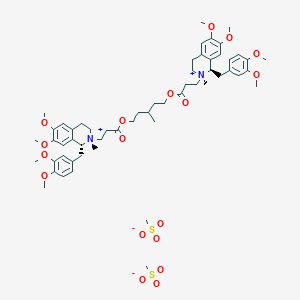
(Acetylacetonato)dicarbonylrhodium(I)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of (Acetylacetonato)dicarbonylrhodium(I) involves the reaction of RhCl3·nH2O with acetylacetonate ligands under specific conditions to achieve a high yield of 97%. This process is significant for producing the compound at an industrial scale, indicating its commercial viability and importance in various applications (Ma Lei, 2012).
Molecular Structure Analysis
The molecular structure of (Acetylacetonato)dicarbonylrhodium(I) has been characterized by IR, MS, H-NMR, and C-NMR techniques, confirming the expected coordination geometry around the rhodium center. These characterization methods provide a detailed understanding of the molecular geometry, which is crucial for its activity as a catalyst (Li Che, 2014).
Chemical Reactions and Properties
(Acetylacetonato)dicarbonylrhodium(I) exhibits remarkable catalytic properties, particularly in the carbonylation of methyl acetate, where it demonstrates good activities. The presence of proximate H-bonding substituents in its bipyridine ligands enhances its catalytic performance, showcasing its utility in organic synthesis and industrial processes (C. Conifer et al., 2011).
Applications De Recherche Scientifique
Catalysis and Chemical Synthesis
(Acetylacetonato)dicarbonylrhodium(I) serves as a catalyst in several chemical reactions, including the oxo-process for synthesizing aldehydes from olefins and syngas, and as a precursor for chemical vapor deposition (CVD) Rhodium plating processes. It shows high effectiveness in catalyzing the addition reaction of α-keto acid chlorides with terminal alkynes to produce (Z)-γ-chloro-α-oxo-β,γ-unsaturated ketones with regio- and stereoselectivity (Ma Lei, 2012); (Taigo Kashiwabara, Masato Tanaka, 2011).
Spectroscopy and Physical Chemistry
The compound has been extensively studied using two-dimensional time-frequency ultrafast infrared vibrational echo spectroscopy, revealing intricate details about vibrational dephasing mechanisms and solute-solvent interactions. These studies contribute significantly to understanding the dynamic behavior of molecules in different phases and temperatures, providing insights into the fundamental principles of physical chemistry (K. A. Merchant et al., 2001); (K. Rector, M. Fayer, 1998).
Structural Analysis and Characterization
Research on (Acetylacetonato)dicarbonylrhodium(I) also involves its structural characterization through techniques like X-ray diffraction, IR, NMR, and C-NMR spectroscopy. These studies provide detailed insights into the molecular structure, bonding, and electronic properties of the compound, facilitating its application in more targeted chemical synthesis and material science projects. The crystal structure analysis has refined our understanding of its planar coordination geometry and metal-ligand interactions, contributing to the development of new catalytic processes and materials (F. Huq, A. C. Skapski, 1974).
Chemical Preparation and Optimization
Significant research efforts are dedicated to optimizing the synthesis process of (Acetylacetonato)dicarbonylrhodium(I) to enhance yield, reduce production costs, and improve the efficiency of its application in industrial catalysis. These studies have led to the development of methods that simplify the preparation steps, making it more accessible for commercial production and application in various chemical processes (Li Che, 2014).
Safety And Hazards
Propriétés
Numéro CAS |
14874-82-9 |
|---|---|
Nom du produit |
(Acetylacetonato)dicarbonylrhodium(I) |
Formule moléculaire |
C₇H₇O₄Rh |
Poids moléculaire |
258.03 |
Synonymes |
Acetylacetonatorhodium Dicarbonyl; Dicarbonyl(2,4-pentanedionato)rhodium; Dicarbonyl(2,4-pentanedionato-κO,κO’)rhodium; Dicarbonylacetylacetonatorhodium; Dicarbonylacetylacetonatorhodium(I); Dicarbonylrhodium Acetylacetonate; Dicarbonylrhodium(I) Ace |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



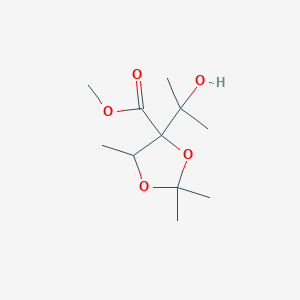
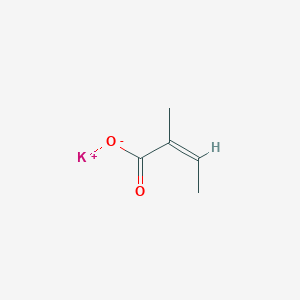
![1-Benzyl-3-[2-(tert-butoxycarbonylamino)ethyl]urea](/img/structure/B1145451.png)
